molecular formula C15H15N3O4 B12912110 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- CAS No. 141234-29-9

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo-

Cat. No.: B12912110
CAS No.: 141234-29-9
M. Wt: 301.30 g/mol
InChI Key: GLNMUCUIERVOBN-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo- is a complex organic compound belonging to the imidazo[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from 2-aminopyrimidines and α-haloketones.

    Condensation Reactions: Using aldehydes and ketones with appropriate amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the reaction and are easy to remove post-reaction.

    Temperature and Pressure: Controlling these parameters to favor the desired product formation.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Imidazo[1,2-a]pyrimidine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby blocking a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Benzimidazoles: Contain a fused benzene and imidazole ring.

    Purines: Biologically important compounds with a fused imidazole and pyrimidine ring.

Uniqueness

Imidazo[1,2-a]pyrimidine derivatives are unique due to their specific ring structure, which imparts distinct chemical and biological properties. This makes them valuable in drug discovery and other scientific research areas.

Properties

CAS No.

141234-29-9

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c1-17-11(9-5-3-4-6-12(9)22-2)8-18-13(19)10(14(20)21)7-16-15(17)18/h3-7,11H,8H2,1-2H3,(H,20,21)

InChI Key

GLNMUCUIERVOBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3OC

Origin of Product

United States

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